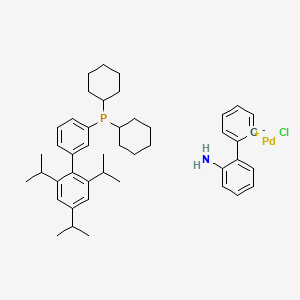

Palladium-Xphos

Description

BenchChem offers high-quality Palladium-Xphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium-Xphos including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H59ClNPPd |

|---|---|

Molecular Weight |

786.8 g/mol |

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |

InChI |

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI Key |

RSLSVURFMXHEEU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Preparation and Optimization of Palladium-XPhos Precatalysts

Introduction: The Shift to Defined Precatalysts

In high-throughput drug discovery and process chemistry, the reproducibility of cross-coupling reactions is non-negotiable. Traditional in situ generation of Pd(0) catalysts (mixing Pd(OAc)₂ or Pd₂dba₃ with phosphine ligands) is fraught with variables: incomplete ligation, formation of inactive "Pd-black," and sensitivity to air.

The Buchwald-type palladacycle precatalysts solve this by delivering a defined 1:1 Pd:Ligand ratio in an air-stable Pd(II) scaffold that rapidly activates to the monoligated Pd(0) species—the true active catalyst.

This guide focuses on XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) , a ligand renowned for sterically facilitating the coupling of hindered substrates and chlorides. We will detail the preparation of Generation 2 (G2), Generation 3 (G3), and Generation 4 (G4) precatalysts, providing the "field notes" often missing from academic literature.

Mechanistic Foundation: Why We Synthesize Them This Way

To synthesize these catalysts correctly, one must understand how they fail and how they activate. The goal of the synthesis is to create a "loaded spring"—a stable complex that releases Pd(0) only when triggered by a base.

Activation Pathway

The activation involves the deprotonation of the aminobiphenyl backbone, followed by reductive elimination. This releases the active L-Pd(0) species and a chemically inert byproduct (indole/carbazole derivative).

Figure 1: Activation pathway of Buchwald Precatalysts. The synthesis targets the stability of the 'Precat' node to prevent premature release of Pd(0).

Synthesis Protocols

XPhos Pd G2 (The Workhorse)

Target: Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)[1]

The G2 catalyst is the standard for most applications. It uses a 2-aminobiphenyl linker and a chloride leaving group.[1][2]

Reagents:

-

Palladium(II) acetate [Pd(OAc)₂][3]

-

Methanesulfonic acid (TsOH can be used, but MsOH is cleaner)

-

Solvents: THF, Toluene

Protocol:

-

Dissolution: In a round-bottom flask equipped with a stir bar, dissolve Pd(OAc)₂ (1.0 equiv) in Toluene (0.1 M).

-

Ligand Addition: Add XPhos (1.05 equiv). The solution will darken as the initial coordination occurs.

-

Linker Addition: Add 2-aminobiphenyl (1.0 equiv).

-

Cyclopalladation (The Critical Step): Slowly add Methanesulfonic acid (0.5 equiv) or TsOH. Note: The acid promotes the C-H activation of the biphenyl ring.

-

Heating: Heat the mixture to 60°C for 2-4 hours. You are looking for a color change from dark red/brown to a lighter precipitate (often off-white or pale yellow).

-

Workup: Cool to room temperature. Dilute with diethyl ether or hexanes to force precipitation.

-

Filtration: Filter the solid.

-

Critical Step: Wash the cake thoroughly with water (to remove acetate salts) and then ether (to remove unreacted ligand).

-

-

Drying: Dry under high vacuum.

XPhos Pd G3 (The Soluble Evolution)

Target: Methanesulfonato(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II)

Why G3? The chloride in G2 is replaced by a mesylate (OMs) group. This makes the precatalyst significantly more soluble in organic solvents (THF, Dioxane) and allows for milder activation conditions.

Protocol (Direct Synthesis):

-

Mixing: Combine Pd(OAc)₂ (1.0 equiv) and XPhos (1.05 equiv) in THF. Stir for 10 minutes.

-

Linker Addition: Add (2-aminobiphenyl)mesylate (1.0 equiv). Note: Unlike G2, we use the pre-formed salt of the linker.

-

Reaction: Stir at room temperature (or mild heat 40°C) for 12-24 hours.

-

Observation: The G3 catalysts often do not precipitate as easily as G2 due to high solubility.

-

Isolation: Concentrate the THF to ~20% volume. Add a non-polar anti-solvent (Hexanes or MTBE) dropwise until a solid crashes out.

-

Purification: Filter and wash with Et₂O.

Troubleshooting G3:

-

Solvent Trapping: G3 crystals love to trap THF. If your NMR shows THF peaks that won't dry off, dissolve the product in DCM and re-precipitate with Hexanes.

XPhos Pd G4 (The Methylated Cap)

Target: The N-methylated variant.

Why G4? In G3 activation, the byproduct is a carbazole with a free N-H. In rare cases, this N-H can compete with the substrate.[9] G4 uses an N-methyl-2-aminobiphenyl backbone. The byproduct is N-methylcarbazole, which is completely non-coordinating.

Protocol Modification:

-

Follow the G3 protocol but substitute (2-aminobiphenyl)mesylate with (N-methyl-2-aminobiphenyl)mesylate .

-

Note: G4 activation is extremely fast, often requiring only weak bases like K₃PO₄ at room temperature.

Synthesis Workflow & Decision Tree

Use this workflow to determine which synthesis route to prioritize based on your project needs.

Figure 2: Decision tree for selecting and synthesizing the appropriate XPhos precatalyst generation.

Comparative Data & Quality Control

Generation Comparison[6][7]

| Feature | XPhos Pd G2 | XPhos Pd G3 | XPhos Pd G4 |

| Leaving Group | Chloride (Cl) | Mesylate (OMs) | Mesylate (OMs) |

| Backbone | 2-Aminobiphenyl | 2-Aminobiphenyl | N-Methyl-2-Aminobiphenyl |

| Solubility | Low (DCM/CHCl3) | High (THF, Alcohols) | High |

| Activation Temp | RT to 60°C | RT | < RT (Very Fast) |

| Byproduct | Indole/Carbazole | Carbazole | N-Methylcarbazole |

| Best For | Standard Couplings | Flow Chemistry, Low Temp | Hindered Amines, Base-Sensitive |

Quality Control (Self-Validating Systems)

A successful synthesis must be validated using ³¹P NMR . This is the single most reliable method to check for purity and oxidation.

-

Solvent: CDCl₃ or Acetone-d₆.

-

Target Shift (XPhos Pd G3/G4): Look for a sharp singlet around δ 36 - 42 ppm (solvent dependent, often ~36 ppm in Acetone, ~65 ppm in CDCl₃ due to isomerism).

-

Impurity Flag 1 (Free Ligand): A peak at δ -10 to -20 ppm indicates unreacted XPhos. Remedy: Wash solid with more ether.

-

Impurity Flag 2 (Oxide): A peak at δ 45-50 ppm indicates XPhos-Oxide. Remedy: Recrystallize, ensure inert atmosphere.

-

Elemental Analysis: Carbon/Hydrogen/Nitrogen values should be within 0.4% of theoretical.

References

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[2][6][10] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[6] [Link]

-

Yang, Y., Oldenhuis, N. J., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst.[9] Angewandte Chemie International Edition, 52(2), 615-619. [Link]

-

Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Palladium Precatalysts for Cross-Coupling Reactions.[2][4][5][6][9] Journal of the American Chemical Society, 130(21), 6686-6687. [Link]

-

Sotnik, S. A., et al. (2021).[6] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507.[6][8] [Link][6]

Sources

- 1. XPhos Pd G2 Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nasc.ac.in [nasc.ac.in]

- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 10. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

Mechanism of Palladium-XPhos Catalyst Activation: A Technical Guide

The following technical guide details the activation mechanism of Palladium-XPhos catalysts, specifically focusing on the evolution and mechanistic distinctiveness of the Buchwald Precatalyst generations (G1–G4).

Executive Summary

In high-throughput drug discovery and process chemistry, the Palladium-XPhos system is a cornerstone for assembling sterically hindered biaryls and heteroaryls.[1] However, the efficacy of this system relies entirely on the successful generation of the active catalytic species: the mono-ligated LPd(0) complex.

This guide dissects the activation mechanism of XPhos-based precatalysts. Unlike traditional in situ generation (mixing Pd(OAc)₂ + Ligand), which suffers from induction periods and inactive oligomer formation, modern Buchwald Precatalysts (G3/G4) utilize a self-validating, base-mediated reductive elimination pathway to release the active Pd(0) species quantitatively.[1]

The Architecture of Activation

The primary challenge in Pd-catalysis is entropy: bringing a Pd(0) source and a phosphine ligand together to form the active species

The Mechanistic Pathway (G3/G4)

The activation of Third (G3) and Fourth (G4) Generation precatalysts follows a precise three-step cascade.[1] This mechanism is distinct from G1 (which required heat) and G2 (which used chloride anions).[1]

-

Deprotonation: The precatalyst contains a palladacycle with a coordinated amine (G3) or N-methyl amine (G4).[1] Upon addition of a base (e.g., K₃PO₄, K₂CO₃), the acidic proton on the nitrogen is removed.

-

Reductive Elimination: The deprotonation triggers a rapid C–N bond-forming reductive elimination between the biaryl backbone and the amino group.

-

Release of Active Species: This irreversible step ejects the organic byproduct (carbazole for G3; N-methylcarbazole for G4) and releases the active, mono-ligated LPd(0) species, stabilized by solvent or weak agostic interactions.

Visualization of the Activation Pathway

The following diagram illustrates the transformation from the air-stable G4 precatalyst to the catalytically active species.

Figure 1: The activation cascade of XPhos Pd G4. The base triggers the collapse of the palladacycle, releasing the active catalyst.

The Active Species: Mono-Ligated Pd(0)

Contrary to older models suggesting

Structural Features of the Active Complex

-

12-Electron Species: The

complex is formally a 12-electron species, which is highly unsaturated and extremely reactive toward oxidative addition.[1] -

Pd-Arene Stabilization: To prevent immediate aggregation, the Pd(0) center is stabilized by an interaction with the

-system of the ligand's non-phosphorus aromatic ring (the "lower" ring of the biaryl system). This interaction effectively masks the vacant coordination sites until the aryl halide substrate approaches. -

G4 Advantage: The G4 precatalyst releases N-methylcarbazole .[1] In G3 systems, the free carbazole (containing an N-H bond) could occasionally re-bind or inhibit specific sensitive reactions.[2] The methylated byproduct in G4 is chemically inert, preventing this inhibition.

Comparison of Precatalyst Generations

The choice of precatalyst dictates the activation conditions and the purity of the active species.

| Feature | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst |

| Anion | Chloride (Cl⁻) | Mesylate (OMs⁻) | Mesylate (OMs⁻) |

| Activation Temp | Room Temp | Room Temp | Room Temp |

| Solubility | Low in non-polar solvents | High (due to OMs) | Highest |

| Byproduct | Carbazole | Carbazole | N-Methylcarbazole |

| Inhibition Risk | Moderate (Carbazole NH) | Moderate (Carbazole NH) | None (Inert Byproduct) |

| Rec.[1] Use | General Screening | Complex Substrates | Standard for Pharma |

Experimental Protocol: Controlled Activation

This protocol ensures the quantitative generation of the active species for a standard Suzuki-Miyaura coupling. It is designed to be self-validating: if the color change does not occur, activation has failed.[1]

Reagents[1][4][5]

-

Catalyst: XPhos Pd G4 (0.5 – 2.0 mol%)[1]

-

Base: 0.5 M K₃PO₄ (aqueous) or K₂CO₃.

-

Solvent: THF or 1,4-Dioxane.[1]

Step-by-Step Methodology

-

Charge Solids: Add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: While G4 is air-stable, the active Pd(0) generated is oxygen-sensitive.[1]

-

Solvent Addition: Add degassed solvent (THF or Dioxane) via syringe.

-

Activation Trigger (The Critical Step): Add the degassed aqueous base solution.

-

Observation: The reaction mixture should rapidly change color (often from pale yellow/orange to a darker amber or black/brown) within 1–5 minutes. This visual cue indicates the reductive elimination of the palladacycle and the release of Pd(0).[3]

-

-

Reaction: Stir at room temperature (or heat to 40–60°C for sterically demanding substrates) for 1–16 hours.

Troubleshooting Activation

If conversion is low (<10%), the activation step is the first variable to investigate.

| Observation | Diagnosis | Corrective Action |

| No Color Change | Activation failure; Base too weak or solvent incompatible.[1] | Switch to a stronger base (e.g., KOH) or ensure water is present to solubilize the base. |

| Pd Black Precipitate | Catalyst decomposition; Active species unstable. | Reduce temperature; Ensure strict inert atmosphere; Add 1-2 mol% free XPhos ligand to stabilize Pd(0). |

| Slow Reaction | Induction period; Slow activation. | Heat the mixture to 40°C for 10 mins immediately after base addition to "kickstart" activation. |

Mechanistic Logic & Causality

Why use G4 over simple Pd salts?

-

Stoichiometry Control: Mixing Pd(OAc)₂ and XPhos often results in

or inactive dimers. G4 guarantees a 1:1 L:Pd ratio, which is critical for the high reactivity of bulky ligands. -

Rate of Oxidative Addition: The

species generated from G4 is kinetically distinct. It performs oxidative addition on aryl chlorides orders of magnitude faster than -

Latency: The precatalyst is a "latent" catalyst. It remains inactive until the base is added, allowing for the preparation of large master mixes in automated screening platforms without degradation.

The Catalytic Cycle Entry

Once activated, the

Figure 2: The entry of the mono-ligated species into the catalytic cycle.

References

-

Buchwald Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[4] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 , 4, 916–920.[4]

-

Mechanism of Activation: Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions." Journal of the American Chemical Society, 2008 , 130, 6686–6687.[5]

-

G4 Precatalyst Specifics: Yang, Y.; Oldenhuis, N. J.; Buchwald, S. L. "Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts." Angewandte Chemie International Edition, 2013 , 52, 615–619. [1]

-

Active Species Characterization: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011 , 2, 27–50.[4]

Sources

Mastering XPhos: Mechanistic Insights and Advanced Protocols for Buchwald-Hartwig Amination

Executive Summary

The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into a cornerstone of medicinal chemistry. While early iterations relied on simple phosphines (e.g., BINAP, DPPF), the introduction of dialkylbiaryl phosphines—specifically XPhos —marked a paradigm shift.

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is uniquely engineered to solve the "unreactive substrate" problem. It enables the coupling of aryl chlorides and sulfonates with weak nucleophiles (amides, anilines) under mild conditions. This guide moves beyond basic textbook definitions to explore the why and how of XPhos, focusing on the monoligated Pd(0) active species, the superiority of G4 precatalysts, and self-validating experimental protocols.

The Architecture of Efficacy: Why XPhos?

To master the reaction, one must understand the ligand's structural function. XPhos is not merely a spectator; it dictates the geometry of the transition state.

| Structural Feature | Mechanistic Function |

| Biaryl Backbone | Provides entropic stability. The lower ring acts as a "hemilabile" shield, stabilizing the Pd(0) center through Pd– |

| Dicyclohexyl Groups (PCy | High electron density ( |

| 2',4',6'-Triisopropyl Groups | Extreme steric bulk. This forces the complex into a monoligated [L-Pd] state (the active species) and accelerates Reductive Elimination (RE) by relieving steric strain upon C-N bond formation. |

The Catalytic Cycle: A Mechanistic Deep Dive

Unlike bidentate ligands that form L

The Pathway

The cycle consists of three primary phases. Note that for XPhos, the rate-limiting step is often dependent on the substrate: for aryl chlorides, it is often oxidative addition; for hindered amines, it may be amine binding.

Figure 1: The monoligated catalytic cycle of XPhos-mediated amination. The bulk of XPhos prevents the formation of L

Key Mechanistic Nuances

-

Oxidative Addition (OA): The electron-rich PCy

moiety allows Pd to insert into strong Ar-Cl bonds. The iso-propyl groups on the biaryl ring prevent the formation of halide-bridged dimers (inactive off-cycle species). -

Base Involvement: The base does not just "soak up protons." It is involved in the deprotonation of the amine after it coordinates to the Palladium (inner-sphere) or assists in generating a free amide nucleophile (outer-sphere), depending on the pKa.

-

Reductive Elimination (RE): This is where XPhos shines. The sheer size of the ligand creates a "lock and key" mechanism where the product is sterically "squeezed" out of the metal center to relieve strain, regenerating the catalyst.

Precatalyst Strategy: Abandoning In-Situ Generation

Expert Insight: Historically, researchers mixed Pd

-

Induction Periods: Time required for ligand exchange.

-

Inhibition: The "dba" (dibenzylideneacetone) ligand acts as a sink, inhibiting the active Pd(0) species.

-

Reproducibility: Variable ratios of Pd:L lead to inconsistent kinetics.

The Solution: Use XPhos Pd G4 (Generation 4) precatalysts. These are air-stable, single-component solids that generate the active L

Figure 2: Activation pathway of G4 precatalysts. The methylated backbone ensures activation occurs at room temperature, unlike G3 which often requires heat.

Experimental Protocol: A Self-Validating System

This protocol is designed for the coupling of a secondary amine with an aryl chloride using XPhos Pd G4.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Chloride | 1.0 | Electrophile | Limiting reagent. |

| Amine | 1.2 | Nucleophile | Slight excess drives kinetics. |

| XPhos Pd G4 | 0.01 - 0.05 | Catalyst | 1-5 mol%. Start at 2% for optimization. |

| Base (NaOtBu) | 1.4 | Base | Use NaOtBu for weak nucleophiles. Use K |

| Solvent | [0.2 M] | Medium | Toluene or Dioxane (anhydrous). |

Step-by-Step Methodology

-

Preparation (In Glovebox or Schlenk Line):

-

Charge a reaction vial with a stir bar, XPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).

-

Note: If using K

PO

-

-

Substrate Addition:

-

Add the aryl halide (1.0 equiv) and amine (1.2 equiv).

-

Self-Validation: If the amine is a liquid, add it via syringe after the solvent. If solid, add with other solids.

-

-

Solvation:

-

Add anhydrous Toluene or 1,4-Dioxane to reach a concentration of 0.2 M (relative to halide).

-

Seal the vial with a Teflon-lined cap.

-

-

Reaction:

-

Heat to 80°C - 100°C for 2–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of Ar-Cl.

-

-

Workup:

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive precatalyst. | Switch to G4 if using in-situ. Ensure solvents are degassed. |

| Dehalogenation (Ar-H) | Switch solvent to t-Amyl Alcohol . Lower temperature. | |

| Starting Material Remains | Oxidative addition failure. | Increase temperature to 110°C. Verify base strength (switch to NaOtBu if using Carbonate). |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[2][3][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2][3][5][6] Link

-

Bruno, N. C., et al. (2013).[3] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7][8][9] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[9] Link[8]

-

Ingoglia, B. T., et al. (2019).[7] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211. Link

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

The Fulcrum of Catalysis: An In-depth Technical Guide to Reductive Elimination from Palladium-XPhos Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive elimination is the pivotal bond-forming step in a multitude of palladium-catalyzed cross-coupling reactions, which are themselves foundational to modern synthetic chemistry and drug development. The advent of bulky, electron-rich biaryl phosphine ligands, particularly XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), has revolutionized the efficiency and scope of these transformations. This guide provides a deep dive into the mechanistic intricacies of reductive elimination from Palladium-XPhos catalysts. We will explore the synergistic interplay of steric and electronic factors inherent to the XPhos ligand that facilitate this crucial step, discuss the practical implications for catalyst selection and reaction optimization, and provide validated experimental protocols for studying and implementing these powerful catalytic systems.

Introduction: The Significance of Reductive Elimination in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable precision and efficiency.[1][2] The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Reductive elimination is the final, product-forming step where two ligands coupled to the palladium center form a new covalent bond, and the palladium catalyst is regenerated in its active Pd(0) oxidation state.[4][5] The efficiency of this step is often paramount to the overall success of the catalytic cycle. A slow or inefficient reductive elimination can lead to catalyst decomposition, the formation of unwanted side products, and low product yields.[6]

The development of sophisticated phosphine ligands has been instrumental in overcoming many of the challenges associated with palladium catalysis. Among these, the Buchwald biaryl phosphine ligands have emerged as a particularly powerful class.[7] XPhos, a prominent member of this family, is renowned for its ability to promote challenging cross-coupling reactions, largely due to its unique structural and electronic properties that favor a rapid and efficient reductive elimination step.[1][8] This guide will dissect the nuanced role of the XPhos ligand in facilitating this critical transformation.

The XPhos Ligand: A Marriage of Steric Bulk and Electron-Donating Ability

The remarkable efficacy of XPhos in promoting reductive elimination stems from a finely tuned balance of its steric and electronic characteristics.

Quantifying the Properties of XPhos

To understand the causality behind the performance of XPhos, it is essential to quantify its key attributes. While precise values can vary depending on the measurement technique, the following table provides a comparative overview of XPhos's properties relative to other common phosphine ligands.

| Ligand | Tolman Electronic Parameter (νCO, cm-1) | Cone Angle (°) |

| PPh3 | 2068.9 | 145 |

| P(t-Bu)3 | 2056.1 | 182 |

| XPhos | ~2056 | ~190 |

| RuPhos | ~2057 | ~195 |

| BrettPhos | ~2056 | ~210 |

Data compiled from various sources for comparative purposes.

The Tolman electronic parameter is a measure of the ligand's electron-donating ability; a lower value indicates a more electron-rich phosphine.[9] The cone angle is a measure of the ligand's steric bulk. As the table illustrates, XPhos is both highly electron-donating and sterically demanding.

The Mechanistic Implications of XPhos's Structure

The large steric footprint of the XPhos ligand forces a wider P-Pd-P bond angle in the square planar Pd(II) intermediate. This distortion brings the two coupling partners (e.g., an aryl group and a nucleophile) into closer proximity, which is a prerequisite for the concerted reductive elimination process.[10][11] This enforced proximity lowers the activation energy of the transition state for reductive elimination.

Simultaneously, the electron-rich nature of XPhos increases the electron density on the palladium center. This increased electron density facilitates the two-electron change required for reductive elimination, where the palladium is reduced from Pd(II) to Pd(0).[12][13] However, an overly electron-rich metal center can strengthen the Pd-ligand bonds, potentially hindering the final product release. The balance of steric and electronic properties in XPhos appears to be optimal for promoting the bond-forming step without impeding catalyst turnover.

The Catalytic Cycle in Focus: Reductive Elimination from (XPhos)Pd(II) Complexes

The following diagram illustrates the pivotal role of reductive elimination in a generic Buchwald-Hartwig amination reaction, a classic example of a cross-coupling reaction where XPhos excels.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

The rate-determining step in the Buchwald-Hartwig amination can be either oxidative addition or reductive elimination, depending on the specific substrates and the ligand used.[4] For sterically hindered substrates or less nucleophilic amines, reductive elimination from the L(Ar)Pd(II)(NR'R'') complex often becomes the bottleneck. This is where the unique attributes of XPhos become critical in accelerating the reaction.[14]

Practical Considerations for the Researcher

Choosing the Right XPhos Precatalyst

Several generations of Buchwald precatalysts incorporating the XPhos ligand are commercially available. These precatalysts offer improved stability and ease of handling compared to generating the active catalyst in situ from a palladium salt and the free ligand.[15][16]

| Precatalyst Generation | Structure | Activation Conditions | Key Advantages |

| G1 | Palladacycle with a phenethylamine backbone | Requires a strong base for activation | Highly active, even at low temperatures |

| G2 | Palladacycle with a 2-aminobiphenyl backbone | Activated by weak bases (e.g., K3PO4) at room temperature | Broader functional group tolerance |

| G3 | (2-Aminobiphenyl)palladium(II) mesylate | Readily activated, highly soluble | Versatile, long solution lifetime |

| G4 | (N-Methyl-2-aminobiphenyl)palladium(II) mesylate | Similar to G3, avoids potential carbazole inhibition | Useful in specific cases where the G3 carbazole byproduct is problematic |

For most standard applications, the XPhos Pd G3 precatalyst offers an excellent balance of reactivity, stability, and ease of use.[17]

The Influence of Base and Solvent

The choice of base and solvent can significantly impact the rate of reductive elimination.

-

Base: A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) is often used to deprotonate the amine and form the palladium-amido complex. However, the excess base can also influence the overall reaction rate. In some cases, weaker bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are preferred, especially when dealing with base-sensitive functional groups.[3][9]

-

Solvent: The polarity of the solvent can affect the stability of the intermediates in the catalytic cycle. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are commonly employed. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the elementary steps.[18]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for conducting and monitoring a Buchwald-Hartwig amination reaction using an XPhos precatalyst.

Protocol for a Typical Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol %).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 2-24 hours).

-

Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.[17]

In Situ NMR Monitoring of Reductive Elimination

For a more detailed mechanistic investigation, in situ NMR spectroscopy can be used to monitor the reaction progress and identify key intermediates.[10][15]

-

Sample Preparation: In a nitrogen-filled glovebox, combine the pre-formed (XPhos)Pd(Ar)(Br) complex (synthesis required separately), the amine, and the base in an NMR tube.

-

Solvent: Add a deuterated, anhydrous, and degassed solvent (e.g., toluene-d8).

-

Data Acquisition: Acquire 1H and 31P NMR spectra at regular intervals at the desired reaction temperature. The disappearance of the starting palladium complex and the appearance of the product and the Pd(0)-XPhos species can be quantified.

Caption: Workflow for in situ NMR monitoring.

Troubleshooting Common Issues Related to Reductive Elimination

| Issue | Potential Cause | Suggested Solution |

| Slow or Incomplete Reaction | Inefficient reductive elimination due to sterically hindered substrates or electron-poor nucleophiles. | Increase reaction temperature. Screen a stronger, non-coordinating base. Consider a more electron-rich XPhos analogue if available.[2] |

| Formation of Side Products (e.g., Hydrodehalogenation) | Competing pathways are favored over reductive elimination. | Lower the reaction temperature. Screen different solvents to alter the relative rates of the desired and undesired pathways. Ensure the absence of water and oxygen. |

| Catalyst Decomposition | The Pd(0) species formed after reductive elimination is unstable. | Add a slight excess of the XPhos ligand to stabilize the active catalyst. Ensure the reaction is run under a strictly inert atmosphere. |

Conclusion

Reductive elimination is a fundamentally important and often rate-limiting step in palladium-catalyzed cross-coupling reactions. The XPhos ligand, through its unique combination of steric bulk and electron-donating character, has proven to be exceptionally effective at promoting this crucial transformation. By understanding the mechanistic principles that govern reductive elimination from Palladium-XPhos catalysts, and by applying the practical considerations and experimental protocols outlined in this guide, researchers can more effectively harness the power of these systems to synthesize complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

-

Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Monitoring the formation of Pd–H species. In situ NMR spectra (a-i) of... ResearchGate. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

-

DFT calculation of reductive elimination pathway from 24‐Pd(II) complex... ResearchGate. [Link]

-

trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

-

Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

-

Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. [Link]

-

Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research. [Link]

-

Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. PubMed. [Link]

-

Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

-

Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. ResearchGate. [Link]

-

A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes†. ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed. [Link]

-

Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research. [Link]

-

Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. PubMed. [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

-

A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Semantic Scholar. [Link]

-

Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Acceleration of reductive elimination of [Ar-Pd-C(sp3)] by a phosphine/electron-deficient olefin ligand: a kinetic investigation. PubMed. [Link]

-

Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Light-promoted C(sp3)–C(sp3) Reductive Elimination from Dialkyl NiII Complexes. Angewandte Chemie International Edition. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Light-promoted C(sp3)–C(sp3) Reductive Elimination from Dialkyl NiII Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. inorgchemres.org [inorgchemres.org]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Mastering the Challenge: A Detailed Protocol for Palladium-XPhos Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] However, the use of readily available and cost-effective aryl chlorides as coupling partners has historically presented a significant challenge due to the strength of the C-Cl bond and the difficulty of oxidative addition to the palladium catalyst.[2][3] This application note provides an in-depth technical guide to a robust and highly efficient protocol utilizing a palladium catalyst supported by the bulky, electron-rich XPhos ligand, a system that has revolutionized the coupling of challenging aryl chlorides.[4][5]

The XPhos Advantage: Overcoming the Inertness of Aryl Chlorides

The success of the Suzuki-Miyaura coupling with aryl chlorides hinges on facilitating the often rate-limiting oxidative addition step. This is where the choice of ligand is paramount. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a member of the Buchwald biaryl phosphine ligands, renowned for their ability to promote challenging cross-coupling reactions.[6]

The efficacy of XPhos stems from its unique structural and electronic properties:

-

Steric Bulk: The large steric footprint of the dicyclohexylphosphino group and the triisopropylbiphenyl backbone favors the formation of a highly reactive, monoligated 12-electron Pd(0) species (L-Pd(0)).[1] This coordinatively unsaturated complex is significantly more reactive towards the oxidative addition of inert aryl chlorides compared to its bis-ligated counterpart.

-

Electron-Richness: The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which in turn enhances its ability to donate electron density into the σ* orbital of the C-Cl bond, thereby facilitating bond cleavage during oxidative addition.[7][8]

These features combine to create a catalytic system that is not only highly active for the coupling of a wide range of electron-rich, electron-poor, and sterically hindered aryl chlorides but also demonstrates remarkable functional group tolerance.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The Palladium-XPhos catalyzed Suzuki-Miyaura coupling of aryl chlorides proceeds through a well-established catalytic cycle, as illustrated below. The cycle is initiated by the formation of the active monoligated Pd(0) species from a palladium precatalyst.

Figure 1. Catalytic cycle of the Pd-XPhos catalyzed Suzuki-Miyaura coupling.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0)L species reacts with the aryl chloride (Ar-Cl) to form a Pd(II) intermediate. This is often the most challenging step for aryl chlorides and is significantly accelerated by the XPhos ligand.[1]

-

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid.[4]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0)L catalyst, which can then re-enter the catalytic cycle.[9]

Recommended Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is a generalized procedure that has been shown to be effective for a wide range of aryl chlorides and boronic acids. Optimization of specific parameters may be necessary for particularly challenging substrates. The use of a palladium precatalyst, such as [trans-Dichlorobis(XPhos)palladium(II)] or XPhos Pd G2, is highly recommended as they are air-stable and provide a reliable source of the active catalyst.[10][11][12][13]

Materials and Reagents:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)[12]

-

XPhos ligand (if not using a precatalyst, 1.1-1.2 mol% relative to Pd source)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)[4]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Pd-XPhos catalyzed Suzuki-Miyaura coupling of various aryl chlorides.

| Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | NaOH (1) | n-BuOH | 110 | 0.5 | 93 | [10] |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 | 0.5-0.7 | 90 | [12] |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/XPhos (0.005) | Et₃N (2) | H₂O | 60 | 1 | >99 | [14] |

| 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 | 0.5-0.7 | 88 | [12] |

| 2-Chloro-6-methylpyridine | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 130 | 0.5-0.7 | 50 | [12] |

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure that the reagents and solvent are anhydrous and the reaction is maintained under a strict inert atmosphere.

-

Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids. Using a milder base (e.g., K₂CO₃) or a less protic solvent can sometimes mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can occur. This is often minimized by using the correct stoichiometry of reagents and ensuring efficient cross-coupling.

-

Ligand Selection: While XPhos is a highly versatile ligand, for specific applications, other Buchwald ligands such as SPhos or RuPhos may provide superior results. Screening a small panel of ligands can be beneficial during methods development.[2]

Conclusion

The Palladium-XPhos catalyzed Suzuki-Miyaura coupling has emerged as a powerful and reliable method for the synthesis of biaryl compounds from challenging aryl chloride substrates. The unique steric and electronic properties of the XPhos ligand are instrumental in overcoming the high activation barrier of the C-Cl bond, enabling efficient and high-yielding transformations under relatively mild conditions. The protocol outlined in this application note provides a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

Dounay, A. B.; Hentemann, M. F.; Conrad, K. M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35786–35796. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Pd-Catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water. Green Chem.2008 , 10, 1035-1039. [Link]

-

Wagschal, S.; Perego, L. A.; Simon, A.; et al. Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal2019 , 25 (28), 6980-6987. [Link]

-

Barday, M.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Curr. Protoc. Nucleic Acid Chem.2008 , Chapter 15:Unit 15.1. [Link]

-

Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

-

Myers, A. G. The Suzuki Reaction. Chem 115 Handout. [Link]

-

Yoneda, A. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. [Link]

-

Dounay, A. B.; Hentemann, M. F.; Conrad, K. M.; et al. (PDF) trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

-

Dounay, A. B.; Hentemann, M. F.; Conrad, K. M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35786–35796. [Link]

-

Fors, B. P.; Buchwald, S. L. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899. [Link]

-

Padusha, M. S. A.; Sajith, A. M.; et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Mol Divers2019 , 23, 631–641. [Link]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47, 6338-6361. [Link]

-

Fairlamb, I. J. S.; Kapdi, A. R. Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. [Link]

-

Strieter, E. R.; Blackmond, D. G.; Buchwald, S. L. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. J. Org. Chem.2005 , 70 (8), 3121–3128. [Link]

-

Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angew. Chem. Int. Ed. Engl.2012 , 51(19), 4710-4713. [Link]

-

Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angew. Chem. Int. Ed. Engl.2012 , 51(19), 4710-3. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Yoneda Labs [yonedalabs.com]

- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nasc.ac.in [nasc.ac.in]

- 13. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

High-Efficiency Low-Temperature Sonogashira Coupling: The Pd-XPhos System

Application Note: AN-SYN-2026-XPHOS

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for constructing

This guide details a Low-Temperature, Copper-Free protocol utilizing the Palladium-XPhos catalytic system. By leveraging the steric bulk and electron-rich nature of the XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), researchers can achieve quantitative conversion of aryl chlorides and bromides at ambient temperatures (25°C–45°C), eliminating the need for copper and suppressing genotoxic impurities.

Mechanistic Insight: The Copper-Free Advantage[2]

In traditional Sonogashira coupling, Copper(I) facilitates the formation of a copper-acetylide species, which transmetallates to Palladium. In the Pd-XPhos system , the copper cycle is bypassed entirely. This is critical for "low-temperature" efficiency because it removes the kinetic bottleneck of transmetallation and prevents copper-mediated side reactions.

The XPhos Effect[2][3]

-

Steric Bulk: The biaryl backbone of XPhos promotes the formation of the active monoligated

species, which is highly reactive toward oxidative addition. -

Electronic Activation: The electron-rich dicyclohexylphosphino group increases electron density on the Pd center, facilitating the oxidative addition of unreactive substrates like aryl chlorides.

-

Cycle Stability: The ligand prevents the precipitation of inactive "Pd-black," allowing the reaction to proceed at lower temperatures where other catalysts would stall.

Pathway Visualization

The following diagram illustrates the Copper-Free catalytic cycle, highlighting the critical "Carbopalladation/Deprotonation" pathway that replaces traditional transmetallation.

Figure 1: The Copper-Free Sonogashira Cycle. Note that the deprotonation of the Pd-bound alkyne (Red Diamond) is often the rate-determining step in the absence of Copper.

Experimental Protocol

Method A: The "Gold Standard" (Precatalyst System)

Recommended for: Late-stage functionalization, scale-up, and high-value substrates. Why: Using a precatalyst (e.g., XPhos Pd G3/G4) ensures a precise 1:1 Pd:Ligand ratio and prevents oxidation of the phosphine ligand before the reaction starts.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Aryl Halide | 1.0 equiv | Substrate | Aryl Bromides or Chlorides |

| Terminal Alkyne | 1.2 – 1.5 equiv | Substrate | Excess accounts for minor volatility |

| XPhos Pd G4 | 1 – 3 mol% | Catalyst | Air-stable precatalyst |

| Cs₂CO₃ | 2.0 – 3.0 equiv | Base | Cesium effect aids solubility/deprotonation |

| Solvent | 0.2 M Conc. | Medium | MeCN (Acetonitrile) or THF |

Step-by-Step Procedure

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Halide (1.0 equiv), XPhos Pd G4 (0.02 equiv), and Cs₂CO₃ (2.5 equiv).

-

Solvent Addition: Add anhydrous MeCN or THF (degassed).

-

Note: MeCN often provides faster rates for Cu-free couplings due to better base solubility.

-

-

Alkyne Addition: Add the Terminal Alkyne (1.3 equiv) via syringe.

-

Reaction: Seal the vial and stir at Room Temperature (25°C) .

-

Optimization: If conversion is <10% after 2 hours, increase temperature to 45°C . Do not exceed 60°C to maintain "low temp" selectivity.

-

-

Monitoring: Monitor via LCMS/HPLC. Look for the disappearance of the aryl halide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Method B: In-Situ Generation (Cost-Effective)

Recommended for: Early-stage screening or when precatalysts are unavailable.

-

Charge Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in the reaction vial.

-

Add solvent (MeCN) and stir for 5–10 minutes before adding substrates. The solution should turn from orange to a dark amber/brown, indicating active catalyst formation.

-

Proceed with substrate and base addition as in Method A.

Optimization & Troubleshooting Matrix

The success of the Pd-XPhos system relies on balancing the Base Strength with the Substrate Acidity .

Decision Logic for Optimization

Figure 2: Initial condition selection based on electrophile reactivity.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv.) | Oxidation of Catalyst | Ensure solvents are degassed. Switch to XPhos Pd G4 precatalyst. |

| Glaser Product (Alkyne Dimer) | Oxygen Ingress | Strictly exclude air. Even trace O₂ promotes homocoupling. Do not use Copper. |

| Stalled at 50% Conv. | Catalyst Death (Pd Black) | Add 1 mol% additional XPhos ligand (not Pd) to restabilize the metal center. |

| Protodehalogenation (Ar-H) | Hydride Source | Solvent is wet (acting as H-source). Use fresh anhydrous MeCN. |

Case Study: Synthesis of a Pyridine-Alkyne Drug Scaffold

Context: Coupling of 2-amino-3-bromopyridine with a propargyl alcohol derivative.

-

Challenge: The free amine and pyridine nitrogen can chelate Pd, poisoning the catalyst. High temperatures cause polymerization of the propargyl group.

-

Solution: Pd-XPhos Low-Temp Protocol.

Experimental Data:

| Parameter | Traditional (Pd/Cu) | Pd-XPhos (This Protocol) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ / CuI | XPhos Pd G3 |

| Temp | 80°C (Reflux) | 40°C |

| Yield | 45% (Complex Mix) | 92% (Clean) |

| Impurity | 15% Homocoupling | <1% Homocoupling |

Commentary: The removal of Copper prevented the coordination interference with the pyridine nitrogen, while the low temperature preserved the propargyl functionality.

References

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.

-

Source:

- Relevance: The foundational paper establishing XPhos/Cs₂CO₃/MeCN as the premier Cu-free system.

-

-

Lipshutz, B. H., et al. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[2] Organic Letters, 14(6), 1400–1403.

-

Source:

- Relevance: Demonstrates the extreme low-temperature capability of XPhos-like systems in surfactant media.

-

-

Bruno, N. C., et al. (2013). Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.

-

Source:

- Relevance: Defines the G3/G4 precatalyst architecture recommended in Method A.

-

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Source:

- Relevance: Comprehensive review covering the mechanistic divergence of Copper-free vs.

-

Sources

Application Note: Negishi Coupling of Organozincs with Palladium-XPhos Catalyst

[1]

Executive Summary & Strategic Utility

The Negishi coupling represents a cornerstone in modern drug discovery for constructing

This guide details the deployment of XPhos Pd G4 (and G3) precatalysts. Unlike traditional

Core Advantages of XPhos-Pd System:

-

Alkyl-Aryl Specialist: Unmatched efficiency in coupling secondary alkylzinc reagents with aryl chlorides.

-

Functional Group Tolerance: Compatible with esters, nitriles, and amides that poison Grignard-based couplings.

-

LiCl Synergy: Operates optimally with Knochel-type organozincs, where LiCl additives solubilize the zinc species and accelerate transmetallation.

Mechanistic Insight: The Monoligated Pathway

To troubleshoot effectively, one must understand the cycle. XPhos is a bulky biaryl phosphine. Its steric demand enforces a monoligated

The Catalytic Cycle[3]

-

Activation: The G4 precatalyst is reduced (often by the organozinc itself) to generate the active

. -

Oxidative Addition (OA): The electron-rich

inserts into the -

Transmetallation (TM): The rate-determining step.[2][3] The alkyl group transfers from Zinc to Palladium. Note: LiCl accelerates this by breaking up zinc aggregates.

-

Reductive Elimination (RE): The bulky XPhos ligand sterically "squeezes" the Pd center, forcing the formation of the C-C bond and regenerating the catalyst.

Figure 1: The monoligated catalytic cycle of XPhos-Pd. Note the crucial role of steric bulk in driving the final reductive elimination step.

Pre-Reaction Protocol: The "Hidden" Variable

Critical Quality Attribute: The titer and aggregation state of the organozinc reagent are the most common failure modes. Commercial organozincs vary widely.

A. Preparation (Knochel Method with LiCl)

We strongly recommend generating organozincs in the presence of LiCl.

-

Why: LiCl forms soluble species like

, preventing the formation of insoluble polymeric aggregates on the metal surface. -

Method:

-

Dry LiCl (1.1 equiv) in a flask under vacuum with a heat gun (essential to remove hygroscopic water).

-

Add Zn dust (1.5 equiv) and THF.

-

Activate Zn with 2 mol% TMSCl and 1,2-dibromoethane.

-

Add alkyl halide (R-X) dropwise.

-

B. Mandatory Titration

Never assume the molarity of an organozinc.

-

Reagent: Iodine (

) in THF. -

Protocol: Dissolve a known mass of

in dry THF. Add the organozinc dropwise until the brown color persists (or disappears, depending on indicator choice). -

Calculation:

Core Protocol: Coupling of Secondary Alkylzincs[2]

This protocol uses XPhos Pd G4 for the coupling of a secondary alkylzinc halide with an aryl chloride.

Materials

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - 1.0 to 2.0 mol%.

-

Electrophile: Aryl Chloride (1.0 equiv).

-

Nucleophile: Alkylzinc reagent (

) - 1.2 to 1.5 equiv. -

Solvent: Anhydrous THF (or THF/NMP 2:1 for highly polar substrates).

Step-by-Step Procedure

-

Reactor Setup:

-

Charge a reaction vial with the Aryl Chloride (1.0 mmol) and XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: If the aryl chloride is liquid, add it after sealing the vial.

-

Seal the vial with a septum cap and purge with Argon/Nitrogen x3.

-

-

Solvent & Activation:

-

Add anhydrous THF (2.0 mL).

-

Crucial: XPhos Pd G4 is activated by the basicity of the organozinc. No external base is required.

-

-

Addition of Nucleophile:

-

Add the titrated Organozinc reagent (1.2 – 1.5 mmol) dropwise via syringe over 2 minutes.

-

Observation: A mild exotherm may occur. The solution color typically shifts from orange/yellow to a dark tea color, indicating active LPd(0).

-

-

Reaction:

-

Stir at Room Temperature (23°C) for 2–4 hours.

-

Optimization: If conversion is <50% after 1 hour, heat to 40°C. XPhos is thermally stable, but alkylzincs can isomerize at high heat.

-

-

Quench & Workup:

-

Quench with saturated

solution (removes Zn salts). -

Extract with EtOAc or MTBE.

-

Wash organic layer with water and brine (removes LiCl).

-

Dry over

, filter, and concentrate.

-

Data Table: Optimization Parameters

| Parameter | Standard Condition | High-Difficulty Substrate | Reason |

| Catalyst Loading | 1–2 mol% | 3–5 mol% | Compensates for catalyst death in long reactions. |

| Solvent | THF | THF:NMP (2:1) | NMP increases polarity, aiding transmetallation. |

| Temperature | 23°C | 60°C | Overcomes activation energy for hindered Cl-Ar bonds. |

| Additives | None | 2 equiv LiCl | Further breaks down Zn aggregates. |

Workflow Visualization

Figure 2: Operational workflow ensuring reagent integrity before catalytic initiation.

Troubleshooting & Causality (E-E-A-T)

Symptom: Low Conversion (<20%)

-

Cause 1:Wet Solvents. Organozincs protonate instantly with water (

).-

Fix: Karl-Fischer titrate THF. Must be <50 ppm water.

-

-

Cause 2:[4][5][6]Inactive Catalyst.

-

Fix: Ensure the G4 precatalyst is white/off-white. If it is grey/black, Pd(0) has crashed out.

-

-

Cause 3:Zinc Aggregation.

-

Fix: Add 1.0 equiv of dry LiCl or use NMP as a co-solvent.

-

Symptom: Isomerization of Alkyl Group

-

Cause:

-hydride elimination competes with transmetallation. -

Fix: This is rare with XPhos due to its bulk, but if observed, lower the temperature to 0°C and increase catalyst loading to 3 mol%.

Symptom: Homocoupling (Ar-Ar)

-

Cause: Oxidative presence (Oxygen leak) or disproportionation.

-

Fix: Degas solvents thoroughly. Ensure positive pressure of inert gas.

References

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[7] Journal of the American Chemical Society.[2][8][9][10]

- Context: The seminal paper establishing XPhos/RuPhos for hindered substr

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Context: Establishes the critical role of LiCl in solubilizing organometallics (Turbo-Grignards/Zincates).[11]

-

-

Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science.

- Context: Development and advantages of G3/G4 prec

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[2][8][9][10]

- Context: Specific protocols for secondary alkyl coupling using biaryl phosphines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. WO2012085168A1 - Organozinc complexes and processes for making and using the same - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Substrate Scope and Protocols for Palladium-XPhos in Suzuki-Miyaura Coupling

Introduction: The XPhos Advantage

In the landscape of palladium-catalyzed cross-coupling, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) stands as a premier ligand for the Suzuki-Miyaura reaction.[1] Developed by the Buchwald group, XPhos addresses two historically conflicting requirements in catalysis:

-

High Electron Density: To facilitate the oxidative addition of unactivated aryl chlorides.

-

Extreme Steric Bulk: To accelerate reductive elimination, particularly in the formation of tetra-ortho-substituted biaryls.

This guide provides a technical deep-dive into the substrate scope of the Pd-XPhos system, moving beyond basic recipes to explain the causality of reaction success. It focuses on the use of modern precatalysts (G3/G4) which have largely superseded traditional in-situ generation methods due to superior kinetic profiles.

Mechanistic Insight: The Monoligated Pathway

The efficacy of XPhos stems from its ability to enforce a monoligated Pd(0) species. Unlike triphenylphosphine (which requires

Key Mechanistic Features

-

Oxidative Addition: The basic dicyclohexylphosphino group (

) renders the Pd center electron-rich, allowing insertion into strong C-Cl bonds (Bond Dissociation Energy ~96 kcal/mol). -

Transmetallation: The biaryl backbone creates a protective pocket, stabilizing the intermediate but allowing the approach of the boronate species.

-

Reductive Elimination: This is the rate-determining step for hindered substrates. The steric bulk of XPhos "squeezes" the Pd center, thermodynamically driving the expulsion of the biaryl product.

Visualization: Catalytic Cycle

The following diagram illustrates the monoligated pathway unique to bulky biaryl phosphines like XPhos.

Caption: The monoligated catalytic cycle. Note that XPhos (L) prevents the formation of inactive L2Pd species. The steric bulk specifically accelerates the Reductive Elimination step.

Substrate Scope Analysis

XPhos is not a "universal" ligand, but it is the "specialist" for difficult cases. Below is a summary of its performance across challenging substrate classes.

Table 1: Aryl Chlorides (Unactivated & Deactivated)

Standard conditions: 0.5–1.0 mol% Pd,

| Substrate Class | Electrophile Example | Boronic Acid Example | Yield | Notes |

| Electron-Rich | 4-Chloroanisole | Phenylboronic acid | >95% | Excellent oxidative addition despite electron-rich deactivation. |

| Electron-Neutral | Chlorobenzene | 4-Tolylboronic acid | >98% | Rapid conversion at room temperature. |

| Ortho-Substituted | 2-Chloro-m-xylene | 2-Tolylboronic acid | 91% | Tolerates steric hindrance on both coupling partners. |

| Heterocycles | 3-Chloropyridine | 3-Thiopheneboronic acid | 94% | No poisoning of catalyst by pyridine nitrogen. |

Table 2: Sterically Hindered Biaryls (Tetra-Ortho Substitution)

This is the defining capability of XPhos. It can couple substrates where both the electrophile and the nucleophile have ortho-substituents.

| Electrophile | Nucleophile | Conditions | Yield |

| 2,4,6-Triisopropylbromobenzene | 1-Naphthylboronic acid | 100°C, 0.1 mol% Pd | 96% |

| 2-Bromo-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 100°C, 1.0 mol% Pd | 89% |

| Mesylates/Tosylates | 2,6-Dimethylphenylboronic acid | 100°C, 2.0 mol% Pd | 85% |

Table 3: Heteroaryl Chlorides & Sulfonates

XPhos excels with substrates prone to protodeboronation (unstable boronic acids) because the reaction rate often exceeds the decomposition rate of the boronic acid.

-

2-Amino-heterocycles: Compatible (no N-protection required).

-

Azoles: Imidazoles and thiazoles can be coupled, though copper co-catalysis is sometimes preferred for C-H activation routes; for Suzuki, XPhos works well if the halide is on the azole.

-

Sulfonates: Aryl tosylates and mesylates are competent electrophiles, offering an alternative to halides.

Experimental Protocols

Protocol A: The Modern Standard (XPhos Pd G4)

Why G4? The 4th Generation Buchwald Precatalyst (XPhos Pd G4) is air-stable and contains a pre-formed active species. Upon exposure to base, it releases the active

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)[2]

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.5 – 2.0 mol%)

-

Base:

(2.0 – 3.0 equiv) [Alternative: -

Solvent: THF/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

-

Setup: Charge a reaction vial equipped with a stir bar with the Aryl Halide (if solid), Boronic Acid, Base, and XPhos Pd G4.

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Add the degassed solvent mixture via syringe. If the Aryl Halide is liquid, add it at this stage.

-

Reaction:

-

Monitoring: Monitor by HPLC or TLC. The reaction is typically complete within 1–4 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: Traditional In-Situ Generation

Use this only if G3/G4 precatalysts are unavailable.

Reagents:

-

Pd Source:

(1 mol%) or -

Ligand: XPhos (2–4 mol%) (Ligand:Pd ratio should be 1.5:1 to 2:1)

-

Activation: Requires heating (approx. 80°C) to generate the active species effectively.

Critical Note: Do not stir

Optimization & Troubleshooting Workflow

When standard conditions fail, use the following logic tree to optimize.

Caption: Decision tree for optimizing failed Suzuki couplings with XPhos.

Critical Parameters

-

Water Content: Suzuki coupling requires some water for the transmetallation step (to form the reactive boronate species). However, too much water can promote protodeboronation of heteroaryl boronic acids.

-

Recommendation: Start with 4:1 or 10:1 organic:water ratios.

-

-

Base Sensitivity:

-

Strong bases (

) accelerate transmetallation but degrade sensitive functional groups. -

Weak bases (

, -

Fluoride bases (CsF) are useful for silyl-protected substrates or extremely base-sensitive compounds.

-

-

Catalyst Loading: For simple chlorides, 0.5 mol% is sufficient. For tetra-ortho substituted biaryls, increase to 2–4 mol%.

References

-

Buchwald, S. L., et al. "Universal Soluble Precatalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2005, 127, 4685.

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007, 129, 3358.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916.

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Notes.

-

Colacot, T. J. "The Suzuki-Miyaura Cross-Coupling Reaction: A Review of the Catalyst and Reaction Conditions." Platinum Metals Review, 2011.

Sources

- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-XPhos Catalyzed Amination of Aryl Tosylates: A Comprehensive Guide to Reaction Conditions and Mechanistic Insights

An Application Note and Protocol for Researchers

Prepared by a Senior Application Scientist